molecular formula C18H20FNO3S B5902719 N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide

Cat. No.: B5902719
M. Wt: 349.4 g/mol
InChI Key: LERXGNXHJICIEV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylsulfonyl group, and a phenylethyl group attached to an acetamide backbone

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c1-14(16-6-4-3-5-7-16)20(18(21)13-24(2,22)23)12-15-8-10-17(19)11-9-15/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERXGNXHJICIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CC2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide typically involves multiple steps, including the introduction of the fluorophenyl group, the methylsulfonyl group, and the phenylethyl group to the acetamide backbone. Common synthetic routes may involve:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, 2-methylsulfonyl acetic acid, and 1-phenylethylamine.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and receptor binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting metabolic pathways.

    Receptor Binding: It can bind to receptors on the cell surface or within cells, triggering a cascade of biochemical events that lead to physiological responses.

    Molecular Targets: The specific molecular targets of the compound may include kinases, proteases, and other regulatory proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-2-methylsulfonyl-N-(1-phenylethyl)acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(4-fluorophenyl)-2-methyl-N-(1-phenylethyl)acetamide and N-(4-fluorophenyl)-2-methylsulfonyl-N-(1-phenylethyl)propanamide share structural similarities.

    Uniqueness: The presence of the methylsulfonyl group in this compound distinguishes it from other analogs. This group imparts unique chemical and biological properties, such as increased stability and specific binding affinity to molecular targets.

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